molecular formula C4H7NO3 B6203203 3-hydroxyoxetane-3-carboxamide CAS No. 1273577-19-7

3-hydroxyoxetane-3-carboxamide

Cat. No.: B6203203
CAS No.: 1273577-19-7
M. Wt: 117.10 g/mol
InChI Key: KVKRRVJMKMVPTA-UHFFFAOYSA-N
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Description

3-Hydroxyoxetane-3-carboxamide is a chemical compound with the molecular formula C4H7NO3. It features a four-membered oxetane ring with a hydroxyl group and a carboxamide group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyoxetane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyamide precursor under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoxetane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxyoxetane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxyoxetane-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

  • 3-Hydroxyoxetane-3-carboxylic acid
  • 3-Aminooxetane-3-carboxamide
  • 3-Hydroxyoxetane-2-carboxamide

Comparison: 3-Hydroxyoxetane-3-carboxamide is unique due to the presence of both a hydroxyl and a carboxamide group on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-hydroxyoxetane-3-carboxylic acid lacks the amide functionality, which can significantly alter its reactivity and interaction with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxyoxetane-3-carboxamide involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chlorooxetane", "Sodium hydroxide", "Ammonium chloride", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-chlorooxetane is reacted with sodium hydroxide to form 3-hydroxyoxetane.", "Step 2: 3-hydroxyoxetane is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form 3-hydroxyoxetane-3-oxime.", "Step 3: 3-hydroxyoxetane-3-oxime is reacted with acetic anhydride to form 3-acetoxyoxetane-3-oxime.", "Step 4: 3-acetoxyoxetane-3-oxime is hydrolyzed with ammonium chloride in methanol and water to form 3-hydroxyoxetane-3-carboxamide." ] }

CAS No.

1273577-19-7

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-hydroxyoxetane-3-carboxamide

InChI

InChI=1S/C4H7NO3/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H2,5,6)

InChI Key

KVKRRVJMKMVPTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)N)O

Purity

95

Origin of Product

United States

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